3-Bromopyridine-4-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5BrN2O2S |
|---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
3-bromopyridine-4-sulfonamide |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
InChI Key |
LJRDNGHHGADUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromopyridine 4 Sulfonamide and Its Analogues
Advanced Synthetic Strategies
Catalytic Cross-Coupling Reactions (e.g., CuI-catalyzed)
Catalytic cross-coupling reactions are fundamental for forming carbon-heteroatom bonds, providing routes to complex N-aryl sulfonamides. While traditional Ullmann-type couplings required harsh conditions, modern methods utilize ligands to facilitate these transformations under milder temperatures. researchgate.net
Copper(I) iodide (CuI) is an inexpensive and low-toxicity catalyst effective for the N-arylation of sulfonamides with aryl iodides and bromides. researchgate.net The use of amino acid ligands, such as N-methylglycine or N,N-dimethylglycine, in the presence of a base like K₃PO₄, has significantly improved the scope and efficiency of these reactions. researchgate.net Nickel and Palladium-based systems also offer robust alternatives. Nickel-catalyzed photoredox reactions, for instance, can couple sulfonamides with aryl halides using tert-butylamine (B42293) as a bifunctional additive that serves as both a base and a ligand. uni-regensburg.de Similarly, palladium-catalyzed Buchwald-Hartwig coupling is a well-established method for N-arylation of sulfonamides with (hetero)aryl halides and is widely applied in the synthesis of pharmaceutical compounds. rsc.org These methods are broadly applicable for creating analogues of the target compound by coupling various sulfonamides with 3-bromopyridine (B30812) derivatives. rsc.orgrsc.org
Table 1: Examples of Catalytic Cross-Coupling Reactions for Sulfonamide Arylation
| Catalyst System | Reactants | Ligand/Additive | Key Features | Citations |
|---|---|---|---|---|
| CuI | Sulfonamide, Aryl Iodide/Bromide | N-methylglycine, N,N-dimethylglycine | Inexpensive, low toxicity, improved conditions over traditional Ullmann coupling. | researchgate.net |
| Nickel / Photoredox Catalyst | Sulfonamide, Aryl Halide | tert-Butylamine | Acts as both base and ligand; useful for C-N bond formation. | uni-regensburg.de |
Nucleophilic Aromatic Substitution (SNAr) in Pyridine (B92270) Systems
Nucleophilic aromatic substitution (SNAr) is a key strategy for functionalizing pyridine rings, particularly when activated by electron-withdrawing groups. mdpi.comacs.org The reactivity of halopyridines in SNAr reactions is significantly influenced by the halogen, with the reaction of 2-fluoropyridine (B1216828) being approximately 320 times faster than that of 2-chloropyridine. acs.org
A common precursor for derivatization is 4-chloropyridine-3-sulfonamide (B47618), whose susceptibility to SNAr allows for the introduction of a wide array of substituents at the 4-position. mdpi.com This approach enables the creation of a large library of derivatives from a single starting material. mdpi.com
A more complex pathway exists for the 4-selective substitution of 3-bromopyridines. This process can proceed through a base-catalyzed isomerization mechanism involving a pyridyne intermediate. nih.govresearchgate.net The 3-bromopyridine isomerizes to a 4-bromopyridine, which then more readily undergoes a facile SNAr reaction with a nucleophile. nih.gov This tandem isomerization-substitution strategy allows for the use of stable and readily available 3-bromopyridines to access 4-substituted products that would otherwise be difficult to synthesize. nih.govresearchgate.net
"Click Chemistry" Modifications for Derivatization
"Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a highly efficient and specific method for derivatizing molecules. mdpi.comnih.gov This strategy has been successfully applied to modify pyridine sulfonamides to create a series of 4-substituted pyridine-3-sulfonamide (B1584339) derivatives. mdpi.comnih.gov
The key intermediate for this approach is an azidopyridine sulfonamide, such as 4-azidopyridine-3-sulfonamide. mdpi.com This azide (B81097) is reacted with a variety of terminal alkynes in the presence of a copper(I) iodide catalyst and a base like triethylamine (B128534). mdpi.com The reaction proceeds smoothly at room temperature to yield 1,2,3-triazole-containing products with yields ranging from 29% to 81%. mdpi.com This method provides a reliable way to attach diverse "tails" to the pyridine sulfonamide scaffold, which is particularly useful in medicinal chemistry for exploring structure-activity relationships. mdpi.comnih.gov
Table 2: General Conditions for CuAAC "Click Chemistry" Derivatization
| Precursor | Reagents | Catalyst | Solvent | Conditions | Product Type | Citations |
|---|---|---|---|---|---|---|
| 4-Azidopyridine-3-sulfonamide | Terminal Alkyne, Triethylamine | Copper(I) Iodide (CuI) | Anhydrous Acetonitrile | Nitrogen atmosphere, room temperature, 16h | 4-(1,2,3-Triazol-1-yl)pyridine-3-sulfonamides | mdpi.com |
Synthesis of Precursors and Key Intermediates
The synthesis of the target compound and its analogues relies on the efficient preparation of key building blocks, including the brominated pyridine core, the sulfonyl halide functional group, and azide-functionalized intermediates.
Preparation of 3-Bromopyridine Derivatives
3-Bromopyridine is a fundamental precursor for many synthetic routes. ontosight.ai Due to the electron-deficient nature of the pyridine ring, direct electrophilic halogenation can be challenging. google.com However, several effective methods have been developed. One patented approach involves the direct bromination of pyridine by dropwise addition of bromine in 80-95% sulfuric acid, with the reaction proceeding at 130-140°C. google.comvulcanchem.com Another common method uses a mixture of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to brominate pyridine under milder conditions. google.com
Table 3: Synthetic Methods for 3-Bromopyridine
| Starting Material | Reagents | Conditions | Key Features | Citations |
|---|---|---|---|---|
| Pyridine | Bromine, 80-95% H₂SO₄ | 130-140°C, 7-8 hours | High temperature, strong acid conditions. | google.comvulcanchem.com |
Routes to Sulfonyl Halide Precursors
The introduction of the sulfonamide group typically proceeds via a sulfonyl halide intermediate, most commonly a sulfonyl chloride. thieme-connect.comsorbonne-universite.fr A highly efficient and scalable method involves a halogen-metal exchange on a bromopyridine, followed by reaction with sulfuryl chloride (SO₂Cl₂). thieme-connect.comsorbonne-universite.fr For example, a bromopyridine can be treated with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperature, and the resulting metalated pyridine is then quenched with sulfuryl chloride to form the desired pyridine sulfonyl chloride. thieme-connect.comsorbonne-universite.fr
Other established methods include:
Reaction with Chlorosulfonic Acid: Direct reaction of a pyridine derivative with chlorosulfonic acid can install the sulfonyl chloride group, although this can be aggressive and may not be suitable for all substrates. imist.ma
Using TCPC: A more recent method employs 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) as a sulfuryl chloride equivalent. Reaction of TCPC with organozinc reagents derived from heterocycles can generate either the sulfonyl chloride in situ or a stable 2,4,6-trichlorophenyl sulfonate ester, which can be isolated and later reacted with amines. mit.edu
From Carboxylic Acids: A one-pot method allows for the conversion of aromatic carboxylic acids into sulfonyl chlorides through a copper-catalyzed decarboxylative chlorosulfonylation. nih.gov
Synthesis of Azidopyridine Sulfonamides
Azidopyridine sulfonamides are crucial precursors for "click chemistry" derivatization. mdpi.com The synthesis of these compounds is typically achieved through a nucleophilic aromatic substitution reaction. For instance, 4-azidopyridine-3-sulfonamide is prepared by reacting 4-chloropyridine-3-sulfonamide with sodium azide (NaN₃). mdpi.com The reaction is generally carried out in a solvent mixture such as dimethylformamide (DMF) and water at an elevated temperature (e.g., 90°C) for a few hours to achieve the substitution. mdpi.com
Spectroscopic and Structural Characterization of 3 Bromopyridine 4 Sulfonamide and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in the characterization of novel chemical entities. For 3-Bromopyridine-4-sulfonamide, techniques such as NMR, FT-IR, Raman, LC-MS, and UV-Vis spectroscopy each provide unique and complementary information to build a complete picture of the molecule's structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
For pyridine-based compounds, the chemical shifts (δ) of the aromatic protons in ¹H NMR are particularly informative. The pyridine (B92270) ring protons of the parent compound, pyridine-4-sulfonamide (B1281284), are observed in the range of δ 7.95–8.68 ppm. In this compound, the introduction of the bromine atom at the 3-position influences the electronic environment and thus the specific shifts of the remaining protons on the pyridine ring.
In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring typically appear in the downfield region of the spectrum, generally between δ 150–160 ppm, due to their aromaticity and the electronegativity of the nitrogen atom. The specific chemical shifts for this compound would confirm the substitution pattern on the pyridine ring.
| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Pyridine-H | ~7.9 - 8.7 | Pyridine-C | ~150 - 160 |
| Sulfonamide-NH₂ | ~7.2 - 7.5 (broad singlet) | C-Br | (specific shift) |
| Note: Expected values are based on the parent compound pyridine-4-sulfonamide and general chemical shift principles. Specific experimental data for this compound is required for precise assignments. |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule. These methods are complementary; FT-IR measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the scattering of light due to changes in the polarizability of molecular bonds. thermofisher.com
The key functional group in this compound is the sulfonamide (-SO₂NH₂). This group gives rise to characteristic and strong stretching vibrations in the FT-IR spectrum. Specifically, the symmetric and asymmetric stretches of the S=O bonds are typically observed in the regions of 1160–1120 cm⁻¹ and 1350–1300 cm⁻¹, respectively. The N-H stretching vibrations of the sulfonamide's amino group are expected to appear in the 3300–3200 cm⁻¹ range.
Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The vibrations of the pyridine ring and the C-Br bond would be clearly identifiable in the Raman spectrum, complementing the information obtained from FT-IR. rsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Sulfonamide (S=O) | Asymmetric Stretch | 1350–1300 | FT-IR |
| Sulfonamide (S=O) | Symmetric Stretch | 1160–1120 | FT-IR |
| Sulfonamide (N-H) | Stretch | 3300–3200 | FT-IR |
| Pyridine Ring (C=N) | Stretch | ~1600 | FT-IR |
| Aromatic C-H | Stretch | 3100-3000 | FT-IR / Raman |
Mass Spectrometry (LC-MS) for Molecular Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to confirm the molecular weight of a synthesized compound and to assess its purity. nih.gov
For this compound (C₅H₅BrN₂O₂S), the expected monoisotopic mass is approximately 236.93 g/mol . In LC-MS analysis, often using a soft ionization technique like electrospray ionization (ESI), the compound would typically be observed as a protonated molecular ion [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 mass units, which is a definitive signature for a monobrominated compound. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the bromopyridine ring in this compound exhibit characteristic absorption bands in the UV region. These absorptions correspond to π→π* and n→π* electronic transitions. While this technique is less specific for detailed structural elucidation compared to NMR, it is valuable for quantitative analysis and for studying electronic properties. Theoretical studies using methods like Density Functional Theory (DFT) can be employed to calculate the electronic absorption spectra and compare them with experimental results. researchgate.netresearchgate.net
Solid-State Structural Analysis
While spectroscopic techniques reveal the molecular structure and connectivity, solid-state analysis provides information about the arrangement of molecules in a crystal lattice, including intermolecular interactions that govern the material's properties.
X-ray Crystallography of this compound and its Analogues
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal, one can determine the precise coordinates of every atom in the molecule and its arrangement within the crystal lattice.
Conformational Analysis in the Solid State
Computational modeling and analysis of analogous structures, such as (3-bromopyridin-4-yl)methanamine, suggest that substituents on the pyridine ring can induce specific conformations to minimize steric hindrance. In the case of this compound, the bromine atom at the 3-position is expected to influence the orientation of the sulfonamide group. It is plausible that the sulfonamide group will adopt a conformation where the S-N bond is oriented to maximize the distance from the bulky bromine atom, thereby reducing steric strain.
A systematic study of pyridine sulfonamides provides insight into the expected bond angles and lengths. figshare.comfigshare.com The geometry around the sulfur atom in the sulfonamide group is anticipated to be tetrahedral. The bond angles and lengths within the pyridine ring will largely conform to those of a substituted pyridine, though minor distortions may arise from the electronic effects of the bromo and sulfonamide substituents.
Table 1: Predicted Torsional Angles in this compound
| Torsion Angle | Predicted Value (°) | Rationale |
| C(3)-C(4)-S-N | ~60-90 or ~150-180 | To minimize steric interaction between the bromine atom and the sulfonamide group. |
| C(4)-S-N-H | Staggered | To minimize lone pair-lone pair and bond pair-bond pair repulsions. |
Note: The predicted values are based on conformational analyses of sterically hindered and electronically similar sulfonamide structures.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of sulfonamides. acs.org The sulfonamide group provides both hydrogen bond donors (the -NH2 group) and acceptors (the sulfonyl oxygen atoms), facilitating the formation of robust and predictable supramolecular synthons.
Studies on pyridine sulfonamides have systematically characterized the hydrogen bonding patterns. figshare.comfigshare.com The most common interactions involve the sulfonamide N-H protons and the sulfonyl oxygen atoms, leading to the formation of dimers or catemers (chains). Specifically, the R²₂(8) graph set, which describes a hydrogen-bonded dimer, is a frequently observed motif in the crystal structures of primary sulfonamides.
In addition to the self-assembly of sulfonamide groups, the pyridine nitrogen atom can act as a hydrogen bond acceptor. nih.gov This can lead to the formation of N-H···N hydrogen bonds with the sulfonamide N-H from a neighboring molecule. The presence of the bromine atom could also introduce the possibility of halogen bonding (Br···O or Br···N), which can further direct the crystal packing, although this is generally a weaker interaction compared to hydrogen bonding.
The interplay between these different hydrogen bonding possibilities (N-H···O, N-H···N) will ultimately determine the three-dimensional architecture of the crystal lattice. The specific synthon formed will depend on the steric and electronic influences of the substituents on the pyridine ring.
Table 2: Potential Intermolecular Hydrogen Bonds in the Crystal Structure of this compound
| Donor | Acceptor | Type of Interaction | Common Supramolecular Synthon |
| Sulfonamide N-H | Sulfonyl O | Strong Hydrogen Bond | R²₂(8) Dimer, C(4) Chain |
| Sulfonamide N-H | Pyridine N | Hydrogen Bond | D (Discrete), C(4) Chain |
| C-H (Pyridine) | Sulfonyl O | Weak Hydrogen Bond | C-H···O interactions stabilizing the primary network |
The analysis of related structures indicates that strong intermolecular hydrogen bonds are the primary driving force for the crystal packing in sulfonamides. acs.org The combination of these interactions leads to a highly organized and stable crystal lattice.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They provide a robust framework for investigating the electronic structure and energy of molecules, forming the basis for understanding their stability and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, bond lengths, bond angles, and energetic properties. For pyridine (B92270) derivatives, the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide reliable results that are in good agreement with experimental data. science.govresearchgate.net
DFT calculations for 3-Bromopyridine-4-sulfonamide would involve optimizing the molecule's geometry to find its lowest energy conformation. This process yields key structural parameters. While specific data for this compound is not extensively published, studies on analogous compounds like 3-bromopyridine (B30812) provide a clear indication of the type of data obtained. researchgate.net For instance, DFT calculations can determine the precise bond lengths of the C-Br, C-S, S-N, and S-O bonds, as well as the bond angles within the pyridine ring and the sulfonamide group.
The total energy and zero-point vibrational energy (ZPVE) are also critical outputs of DFT calculations, providing a measure of the molecule's stability.
Table 1: Representative DFT-Calculated Energetic Data for a Related Compound (3-Bromopyridine) (Note: Data is for 3-Bromopyridine in a vacuum at 298.15 K, calculated using the DFT/B3LYP/6-311++G(d,p) method, and serves as an illustrative example.)
| Parameter | Value |
| Total Energy (Hartree) | -2687.1604 |
| Zero-Point Vibrational Energy (kcal/mol) | 48.35 |
Data sourced from a computational study on 3-halopyridines. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two primary orbitals of interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. imist.ma The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. imist.ma
For this compound, the HOMO is expected to be located primarily on the more electron-rich portions of the molecule, such as the bromine atom and the pyridine ring, while the LUMO would likely be distributed over the electron-withdrawing sulfonamide group. The HOMO-LUMO gap provides insight into the charge transfer possibilities within the molecule.
Table 2: Representative FMO Data for a Related Compound (3-Bromopyridine) (Note: Data is for 3-Bromopyridine in a vacuum, calculated using the DFT/B3LYP/6-311++G(d,p) method, and serves as an illustrative example.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -0.65 |
| HOMO-LUMO Gap (ΔE) | 6.20 |
Data sourced from a computational study on 3-halopyridines. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are rich or poor in electrons. Electronegative (electron-rich) regions, which are susceptible to electrophilic attack, are typically colored red. imist.ma Electrophilic (electron-poor) regions, prone to nucleophilic attack, are colored blue. imist.ma
For this compound, an MEP map would reveal highly negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring, marking them as primary sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atoms of the sulfonamide group and potentially some regions of the pyridine ring would show positive potential, indicating sites for nucleophilic attack. researchgate.netresearchgate.net
Fukui functions are powerful DFT-based descriptors that provide more detailed, atom-specific information about a molecule's reactivity than MEP maps. researchgate.netresearchgate.net They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This analysis helps to pinpoint the most reactive atoms for different types of chemical reactions. mdpi.com
There are three main types of Fukui functions:
f+(r) : Predicts the site for a nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely to accept an electron.
f-(r) : Predicts the site for an electrophilic attack (where an electron is removed). The atom with the highest f- value is the most likely to donate an electron.
f0(r) : Predicts the site for a radical attack .
For this compound, Fukui analysis would be essential to distinguish the reactivity of the different carbon atoms on the pyridine ring and to compare the nucleophilicity of the pyridine nitrogen versus the sulfonamide nitrogen. amazonaws.comscielo.org.mx
Table 3: Conceptual Application of Fukui Functions
| Fukui Function | Predicted Reactivity | Likely Sites on this compound |
| f+(r) | Nucleophilic Attack | Electron-deficient carbons on the pyridine ring, Sulfur atom |
| f-(r) | Electrophilic Attack | Pyridine Nitrogen, Sulfonamide Oxygens, Bromine atom |
| f0(r) | Radical Attack | Atoms with high spin density, potentially ring carbons |
Conformational Analysis through Computational Methods
Molecules that are not rigid can exist in multiple spatial arrangements known as conformations. This compound has rotational freedom around the C4-S bond and the S-N bond, leading to various possible conformers. Computational conformational analysis is used to identify the different stable conformations and to determine their relative energies. nih.gov
Solvent Effects on Electronic Structure and Reactivity
The surrounding environment, particularly the solvent, can have a significant impact on the properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on the electronic structure and reactivity. tandfonline.com
A study on 3-bromopyridine demonstrated that while molecular geometry is only slightly affected by solvent polarity, electronic properties like the dipole moment and the HOMO-LUMO energy gap can be seriously affected. researchgate.net As the polarity of the solvent increases, the total energy of the molecule typically decreases, indicating stabilization. The dipole moment tends to increase in polar solvents, reflecting a greater polarization of the molecule's electron density. The HOMO-LUMO gap often decreases in polar solvents, suggesting an increase in chemical reactivity. researchgate.net For this compound, similar trends would be expected, with polar solvents like water and ethanol (B145695) enhancing its reactivity compared to nonpolar solvents like benzene. dntb.gov.ua
Table 4: Representative Data on Solvent Effects for a Related Compound (3-Bromopyridine) (Note: Data is for 3-Bromopyridine, calculated using the DFT/B3LYP/6-311++G(d,p) method, and serves as an illustrative example.)
| Solvent | Dielectric Constant (ε) | Total Energy (Hartree) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |
| Vacuum | 1.00 | -2687.1604 | 1.08 | 6.20 |
| Benzene | 2.27 | -2687.1659 | 1.40 | 6.18 |
| Chloroform | 4.71 | -2687.1685 | 1.63 | 6.17 |
| Ethanol | 24.85 | -2687.1706 | 1.90 | 6.15 |
| Water | 78.39 | -2687.1708 | 1.93 | 6.15 |
Data sourced from a computational study on 3-halopyridines. researchgate.net
Compound Index
Molecular Modeling and Docking Studies
Computational techniques such as molecular modeling and docking are instrumental in elucidating the potential biological interactions of this compound at the atomic level. These in silico methods provide insights into how the molecule might bind to protein targets, guiding further experimental studies.
Ligand-Protein Interaction Profiling
Molecular docking simulations are employed to predict the binding pose and affinity of a ligand to a protein of interest. For pyridine-sulfonamide derivatives, a primary target class extensively studied is the carbonic anhydrase (CA) family of enzymes. mdpi.comrcsb.org Derivatives of pyridine-3-sulfonamide (B1584339) have been evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including the cancer-associated hCA IX and hCA XII. mdpi.com
Docking studies on similar sulfonamide scaffolds have also explored interactions with other significant protein targets. These include N-myristoyltransferase, a validated drug target in parasites like Plasmodium vivax, where aromatic sulfonamides have shown inhibitory potential. rsc.org Furthermore, computational methods like AutoDock Vina have been used to evaluate the binding of pyridine-sulfonamide derivatives to targets such as DNA gyrase and human serum albumin (HSA), highlighting the broad range of potential protein interactions for this class of compounds. The bromopyridine moiety itself has been documented in ligands targeting nicotinic acetylcholine (B1216132) receptors and orexin (B13118510) receptors, suggesting that this compound could also be profiled against these neurological targets. nih.govlib4ri.ch
Identification of Key Binding Sites and Interactions
The specific interactions between a ligand and its target protein are crucial for its biological function. For sulfonamide-based inhibitors targeting metalloenzymes like carbonic anhydrase, a key interaction is the coordination of the sulfonamide group with the zinc ion in the enzyme's active site. rcsb.org This interaction typically displaces a water molecule or hydroxide (B78521) ion bound to the zinc, which is fundamental to the enzyme's catalytic activity. rcsb.org
Molecular docking studies of 4-substituted pyridine-3-sulfonamides have revealed that the orientation of the molecule within the active site allows for selective interactions with either the hydrophilic or lipophilic regions of the binding pocket. mdpi.com The analysis of ligand-receptor complexes frequently shows that hydrogen bonds play a significant role in the stability of the binding. researchgate.net For instance, in studies of a bromo-pyridine containing ligand, hydrogen bonds were observed between the ligand's carboxamide moiety and amino acid residues like Ala-159 and Gln-177. nih.gov
Beyond hydrogen bonding, van der Waals forces contribute significantly to the binding affinity. Key residues forming van der Waals contacts with a bromo-pyridine ligand in an acetylcholine-binding protein include Leu-33, Glu-158, Asp-160, Ile-161, and Phe-196. nih.gov Additionally, π-π stacking interactions between the pyridine ring of the ligand and aromatic residues such as phenylalanine in the protein's active site are also identified as important stabilizing interactions in related compounds. lib4ri.ch
| Protein Target Class | Key Interacting Residues (Examples from Homologous Systems) | Primary Interaction Types |
|---|---|---|
| Carbonic Anhydrases (e.g., hCA II, IX, XII) | Active site Zn²⁺ ion, Thr199, His200 | Metal coordination, Hydrogen bonding |
| Acetylcholine-Binding Protein (nAChR surrogate) | Ala-159, Gln-177, Leu-33, Phe-196 | Hydrogen bonding, Van der Waals forces |
| N-myristoyltransferase | Phe-103, Phe-105 | π-π stacking |
| Orexin Receptors | N6.55, H7.39 | Hydrogen bonding (direct and water-mediated) |
Computational Predictions of Pharmacokinetic Parameters for Research Design (excluding toxicity/ADME directly)
In silico tools are valuable in the early stages of drug discovery for predicting the physicochemical properties of compounds, which in turn influence their pharmacokinetic profiles. researchgate.net These predictions help guide the design and synthesis of new analogues with more favorable characteristics for potential therapeutic use.
Computational software can predict a range of parameters based on a molecule's structure. researchgate.net For sulfonamide derivatives, properties derived from Lipinski's "rule of five" are often calculated to estimate the potential for oral bioavailability. researchgate.netmdpi.com These parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. By analyzing these properties for this compound, medicinal chemists can decide whether modifications are needed to improve its drug-like characteristics.
More advanced models, such as the BOILED-Egg model, provide predictions on passive gastrointestinal absorption (HIA) and blood-brain barrier (BBB) penetration. mdpi.com Such predictions are crucial for research design, as they help determine if a compound is more likely to be orally active or capable of reaching targets within the central nervous system (CNS). mdpi.com For instance, if a high probability of CNS penetration is predicted, the compound could be prioritized for neurological applications. Conversely, if CNS penetration is undesirable for a particular therapeutic goal, chemists can use this information to design derivatives with a lower predicted BBB permeability. These computational forecasts allow for a more rational approach to lead optimization, saving time and resources by focusing experimental efforts on compounds with a higher probability of success. mdpi.com
| Parameter | Relevance for Research Design | Typical Computational Tool/Model |
|---|---|---|
| Lipophilicity (e.g., logP) | Influences solubility, permeability, and plasma protein binding. Guides structural modifications to optimize absorption and distribution. | Various QSAR models, ALOGPS, XLOGP3 |
| Aqueous Solubility (logS) | Crucial for absorption and formulation development. Guides selection of compounds for in vivo testing. | ESOL, ALOGPS |
| Blood-Brain Barrier (BBB) Penetration | Predicts potential for CNS activity. Essential for designing drugs for neurological targets or avoiding CNS side effects. | BOILED-Egg model, various machine learning models |
| Human Intestinal Absorption (HIA) | Estimates oral bioavailability. Helps prioritize compounds for oral drug development programs. | BOILED-Egg model, Caco-2 permeability models |
| Number of Metabolites | Predicts metabolic stability. Guides design of compounds less prone to rapid metabolism. | Various metabolism prediction software |
Chemical Reactivity and Derivatization of 3 Bromopyridine 4 Sulfonamide
Reactions at the Bromine Position
The bromine atom on the pyridine (B92270) ring is a primary site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds at the C-3 position of the pyridine ring. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, and the Buchwald-Hartwig amination, for the formation of C-N bonds, are prominent examples. wikipedia.org
The Suzuki-Miyaura reaction of 3-bromopyridine (B30812) derivatives with various boronic acids or their esters allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. rsc.orgbeilstein-journals.org These reactions are typically carried out in the presence of a palladium catalyst, such as Pd(OAc)2 or a pre-formed palladium complex, a phosphine (B1218219) ligand, and a base. researchgate.netnih.gov The choice of ligand and reaction conditions can be crucial for achieving high yields, especially with electronically demanding or sterically hindered substrates. nih.gov
The Buchwald-Hartwig amination enables the coupling of 3-bromopyridine-4-sulfonamide with a variety of amines, including primary and secondary amines, as well as N-containing heterocycles. acsgcipr.org This reaction also relies on a palladium catalyst and a suitable phosphine ligand, with the choice of base being critical for the reaction's success. organic-synthesis.com These reactions are instrumental in the synthesis of complex molecules with diverse functionalities. chemspider.comnih.gov
Table 1: Examples of Palladium-Catalyzed Coupling Reactions on Bromopyridine Scaffolds
| Coupling Reaction | Reactants | Catalyst/Ligand | Base | Solvent | Product Type | Reference(s) |
| Suzuki-Miyaura | 3-Bromopyridine, Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₃PO₄ | Aqueous | 3-Phenylpyridine | researchgate.net |
| Suzuki-Miyaura | 4-Bromopyridine, Heteroaryl boronic ester | XPhos Precatalyst | K₃PO₄ | THF/Water | 4-Heteroarylpyridine | nih.gov |
| Buchwald-Hartwig | 2-Bromo-6-methylpyridine, Diamine | [Pd₂(dba)₃], (±)-BINAP | NaOBut | Toluene | N-Arylated diamine | chemspider.com |
| Buchwald-Hartwig | Aryl bromide, Aniline | Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | Diphenylamine derivative | organic-synthesis.com |
While nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is generally difficult, the electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing sulfonamide group, can facilitate such reactions at the bromine-substituted carbon. However, nucleophilic substitution at the 3-position of a pyridine ring is less favorable than at the 2- or 4-positions. acs.org
In some cases, particularly with strong bases and nucleophiles like secondary amines, the reaction of 3-bromopyridine can proceed through an elimination-addition mechanism involving a highly reactive 3,4-pyridyne intermediate. iust.ac.ir This can lead to the formation of a mixture of 3- and 4-substituted products. nih.gov The regioselectivity of the nucleophilic attack on the pyridyne intermediate can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov
Table 2: Nucleophilic Substitution on Bromopyridine Derivatives
| Substrate | Nucleophile | Conditions | Mechanism | Product(s) | Reference(s) |
| 3-Bromopyridine | Secondary amine | NaNH₂/NaOtBu | Elimination-Addition (Pyridyne) | Mixture of 3- and 4-aminopyridines | iust.ac.ir |
| 2-Fluoropyridine (B1216828) | NaOEt | EtOH | SNAr | 2-Ethoxypyridine | acs.org |
| 3-Bromopyridine | Alcohol | Base | Isomerization/SNAr | 4-Alkoxypyridine | nih.gov |
Reactions Involving the Sulfonamide Moiety
The sulfonamide group (-SO₂NH₂) is a key functional handle for derivatization, allowing for modifications at the nitrogen atom.
The nitrogen atom of the sulfonamide can be readily alkylated or acylated. N-alkylation is typically achieved by reacting the sulfonamide with an alkyl halide in the presence of a base, such as potassium carbonate or cesium carbonate. nih.gov Iron(II) chloride has also been reported as a catalyst for the N-alkylation of sulfonamides with benzylic alcohols. ionike.com
N-acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. beilstein-journals.org These reactions lead to the formation of N-acylsulfonamides, which can serve as important intermediates in further synthetic transformations. The synthesis of N-(phenylcarbamoyl)-3-pyridinesulfonamides has been achieved by reacting 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate. nih.gov
Table 3: N-Functionalization of Sulfonamides
| Reaction Type | Reagents | Base/Catalyst | Solvent | Product | Reference(s) |
| N-Alkylation | Alkyl bromide | KOH | DMSO | N-Alkylsulfonamide | nih.gov |
| N-Alkylation | Benzyl alcohol | FeCl₂/K₂CO₃ | - | N-Benzylsulfonamide | ionike.com |
| N-Acylation | Acyl chloride | Et₃N | CH₂Cl₂ | N-Acylsulfonamide | beilstein-journals.org |
| N-Carbamoylation | Aryl isocyanate | K₂CO₃ | - | N-Phenylcarbamoylsulfonamide | nih.gov |
The protons on the sulfonamide nitrogen are acidic due to the strong electron-withdrawing effect of the sulfonyl group and the adjacent pyridine ring. mdpi.com This acidity allows the sulfonamide to exist as an anion under basic conditions, which is a key aspect of its reactivity, particularly in its role as a zinc-binding group in enzyme inhibitors. mdpi.com The pKa of the sulfonamide proton is a critical parameter influencing its biological activity. For comparison, the pKa of 4-amino-3-bromopyridine (B79700) is reported as 7.05. aatbio.com
The acidic nature of the sulfonamide NH facilitates reactions such as Michael additions and the formation of various derivatives. The reaction with isocyanates to form sulfonylureas is a prime example of the nucleophilic character of the deprotonated sulfonamide. nih.gov
Modifications of the Pyridine Ring System
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the bromo substituent at the 3-position and the sulfonamide group at the 4-position. Electrophilic attack, if forced, would likely be directed to the positions meta to the existing substituents, although such reactions are generally difficult to achieve.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. While the bromine at C-3 can be a site for substitution, nucleophilic addition to the ring itself can also occur, particularly with strong nucleophiles. The presence of the sulfonamide group at the 4-position further activates the ring towards such attacks. mdpi.com Dearomatization of the pyridine ring through reduction or other transformations can also be a route to novel heterocyclic structures. nih.gov
Introduction of Substituents at Position 4
The pyridine ring, a fundamental scaffold in medicinal chemistry, can be functionalized to create a diverse array of derivatives. In the context of 3-bromopyridine, the introduction of substituents at the 4-position is a key strategy for modifying its chemical properties. One common approach involves the use of 3,4-pyridyne intermediates. However, reactions involving these intermediates often lack regioselectivity, leading to a mixture of products. nih.gov
To address this challenge, researchers have explored the use of directing groups to control the regioselectivity of nucleophilic additions and cycloadditions. For instance, the presence of a bromo or sulfamate (B1201201) substituent at a position proximal to the reactive pyridyne can influence the distortion of the aryne intermediate, thereby directing incoming nucleophiles to a specific carbon atom. nih.gov This strategy allows for the controlled synthesis of di- and tri-substituted pyridines. Following the reaction, these directing groups can be either removed or further functionalized using metal-catalyzed cross-coupling reactions, offering a versatile route to highly decorated pyridine derivatives. nih.gov
A notable example is the reaction of 5-bromo-3,4-pyridyne, where the bromo substituent directs nucleophilic addition to the C3 position. nih.gov This regioselectivity is a significant improvement over reactions with unsubstituted 3,4-pyridyne, which typically yield a mixture of C3 and C4 addition products. nih.gov
Another method for introducing substituents at the 4-position involves the Suzuki-Miyaura cross-coupling reaction. This reaction has been investigated for halogenated pyridines, including 3-bromopyridine, to couple with boronic acid derivatives. researchgate.net The reactivity of the halogenated pyridine is influenced by the nature of the halogen and its position on the ring. researchgate.net
The following table summarizes the regioselectivity of nucleophilic addition to different 3,4-pyridyne intermediates.
| Pyridyne Intermediate | Nucleophile | Ratio of C3:C4 Adducts |
| 3,4-Pyridyne | N-methylaniline | 1:1.2 |
| 5-Bromo-3,4-pyridyne | N-methylaniline | 5.8:1 |
Table 1: Regioselectivity of Nucleophilic Addition to 3,4-Pyridyne Intermediates nih.gov
Ring Annulation Reactions and Fused Heterocycles
Ring annulation reactions are powerful tools in organic synthesis for the construction of complex polycyclic and heterocyclic frameworks. These reactions involve the formation of a new ring onto an existing one. In the context of pyridine derivatives, annulation reactions lead to the formation of fused heterocycles, which are prevalent in many biologically active compounds and pharmaceuticals. researchgate.netuomustansiriyah.edu.iqacs.org
Several classical and modern synthetic protocols are employed for the construction of fused pyridine scaffolds. These include the Friedländer, Skraup, and Semmler-Wolff reactions, as well as hetero-Diels-Alder reactions. researchgate.net More contemporary methods often involve multicomponent reactions and transition-metal-catalyzed cyclizations. researchgate.netacs.org
For instance, a four-component bicyclization approach has been developed for the synthesis of pyrazolo[3,4-b]pyridine derivatives. acs.org This method involves the reaction of arylglyoxals, pyrazol-5-amines, aromatic amines, and a fourth component, such as 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones, to construct tri- and tetracyclic heterocycles. acs.org The reaction proceeds with high chemo- and stereoselectivity, leading to the formation of multiple new bonds and rings in a single step. acs.org
Another strategy involves the phosphine-mediated [3+3] annulation of aziridines with allenoates to produce highly functionalized tetrahydropyridines. nih.gov This reaction is notable for its mild conditions and high diastereoselectivity. nih.gov The mechanism involves a series of steps including nucleophilic addition, proton transfer, ring opening, and intramolecular cyclization. nih.gov
Furthermore, tandem reactions catalyzed by transition metals like ruthenium(II) have been utilized for the synthesis of isoquinoline (B145761) derivatives through C-H activation and annulation. researchgate.net Similarly, chemoselective Suzuki reactions followed by a ring-closing two-fold Buchwald-Hartwig reaction have been employed to synthesize N-functionalized 7H-indolo[2,3-c]quinolines from 3-bromo-4-iodoquinoline. researchgate.net
The following table provides examples of fused heterocycles synthesized from pyridine derivatives and the corresponding annulation strategies.
| Starting Material(s) | Annulation Strategy | Fused Heterocycle |
| Arylglyoxals, pyrazol-5-amines, aromatic amines, 4-hydroxy-6-methyl-2H-pyran-2-one | Four-component bicyclization | Tricyclic cyclopenta-fused pyrazolo[3,4-b]pyridines |
| Aziridines, allenoates | Phosphine-mediated [3+3] annulation | Tetrahydropyridines |
| 3-Bromo-4-iodoquinoline, anilines/amines | Chemoselective Suzuki reaction followed by Buchwald-Hartwig cyclization | N-functionalized 7H-indolo[2,3-c]quinolines |
Table 2: Examples of Ring Annulation Reactions Leading to Fused Heterocycles researchgate.netacs.orgnih.gov
Formation of Metal Complexes
The sulfonamide group and the pyridine nitrogen atom in sulfonamide derivatives provide excellent coordination sites for metal ions. researchgate.net The formation of metal complexes with these ligands has been an area of active research due to the potential enhancement of biological activity compared to the free ligands. researchgate.net A variety of transition metal complexes involving sulfonamide derivatives have been synthesized and characterized. researchgate.netmjcce.org.mk
For example, Cu(II) complexes have been prepared with 2-methoxy-5-sulfamoylbenzoic acid and various 2-aminopyridine (B139424) derivatives, including those with bromo-substituents. mjcce.org.mk The resulting complexes exhibit different coordination geometries, which are determined through techniques such as elemental analysis, spectroscopy (FTIR, UV-Vis), and magnetic susceptibility measurements. mjcce.org.mk
Similarly, iodotrimethylplatinum(IV) forms stable complexes with substituted pyridines, including 3-bromopyridine. researchgate.net The nature of the substituent on the pyridine ring can influence the stability and behavior of these complexes in solution. Electron-donating groups tend to favor the formation of mononuclear complexes, while electron-withdrawing groups can lead to the formation of dinuclear species through dissociation. researchgate.net
The interaction of 3-bromopyridine with cadmium has also been studied, leading to the formation of a complex with the formula [Cd(C₂F₃O₂)₂(C₅H₄Br)₃]. researchgate.net Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the molecular structures and chemical reactivity of such complexes. researchgate.net
The table below lists some metal complexes formed with pyridine-containing ligands and their potential applications or observed properties.
| Ligand | Metal Ion | Resulting Complex/Property |
| Pyridine-4-sulfonamide (B1281284) | Zn²⁺ | Forms complex with potential for carbonic anhydrase inhibition. |
| Pyridine-4-sulfonamide | Cu²⁺ | Forms complex with potential antimicrobial activity. |
| 3-Bromopyridine | Pt(IV) | Forms a stable complex, [PtMe₃(3-BrPy)₂I], which can dissociate in solution to form a dimeric complex. researchgate.net |
| 3-Bromopyridine | Cd(II) | Forms a complex with trifluoroacetate, [Cd(C₂F₃O₂)₂(C₅H₄Br)₃]. researchgate.net |
| 2-methoxy-5-sulfamoylbenzoic acid and 2,3-diamino-5-bromopyridine | Cu(II) | Forms a mixed-ligand complex. mjcce.org.mk |
Table 3: Examples of Metal Complexes with Pyridine-Containing Ligands
Biological Activity Studies and Mechanistic Insights Research Focused
Antimicrobial Research Applications
Anti-mycobacterial Research (e.g., Lipoamide (B1675559) Dehydrogenase Inhibition)
Research into novel treatments for tuberculosis has identified the enzyme lipoamide dehydrogenase (Lpd) in Mycobacterium tuberculosis (Mtb) as a promising therapeutic target. google.com A large-scale screening of over 1.6 million compounds identified a class of N-methylpyridine-3-sulfonamides as potent and species-selective inhibitors of Mtb Lpd. researchgate.netresearchgate.net One of the active compounds identified was 2-(2-amino-5-bromo-N-methylpyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide, a derivative related to the 3-bromopyridine (B30812) sulfonamide core structure. researchgate.netresearchgate.net
These sulfonamide inhibitors demonstrated high potency, with low nanomolar affinity for the Mtb Lpd enzyme. google.com Significantly, they exhibited over 1,000-fold greater selectivity for the mycobacterial enzyme compared to its human homologue, a critical attribute for potential therapeutic agents. google.comresearchgate.net Despite this high in-vitro potency and selectivity, the studied sulfonamides did not effectively accumulate within mycobacteria, which limited their whole-cell activity. google.comresearchgate.net
Table 1: Inhibition of Lipoamide Dehydrogenase (Lpd) by a Sulfonamide Derivative
| Compound Class | Target Enzyme | Selectivity (vs. Human Lpd) | Binding Site |
|---|---|---|---|
| N-methylpyridine-3-sulfonamides | Mycobacterium tuberculosis Lpd | >1000-fold | Lipoamide channel |
Anti-biofilm Activity Studies
Enzyme and Receptor Inhibition Research
Rho-associated Protein Kinase (ROCK) Inhibition Studies
There is no available scientific literature indicating that 3-Bromopyridine-4-sulfonamide has been investigated as an inhibitor of Rho-associated Protein Kinase (ROCK). Research into ROCK inhibitors has primarily focused on other chemical scaffolds, such as isoquinolines and 7-azaindoles.
Alpha-Amylase Enzyme Inhibition
No specific studies evaluating the inhibitory activity of this compound against the alpha-amylase enzyme were identified in a review of the current scientific literature.
Molecular Mechanisms of Inhibition for Specific Targets
The molecular mechanism for the inhibition of specific targets by pyridine (B92270) sulfonamides has been elucidated in several studies.
Lipoamide Dehydrogenase (Lpd): For the N-methylpyridine-3-sulfonamide class of inhibitors, co-crystal structures with Mtb Lpd revealed that the compounds bind directly within the lipoamide channel of the enzyme. researchgate.netresearchgate.net This mode of action is competitive with the natural lipoamide substrate. researchgate.net The species selectivity is attributed, in part, to hydrogen bonding between the sulfonamide's amide oxygen and the species-variant Arginine 93 (Arg93) residue located in the lipoamide channel. google.comresearchgate.net This interaction provides a structural basis for the observed >1000-fold selectivity for the Mtb enzyme over its human counterpart. google.com
Carbonic Anhydrases (CAs): For the related class of pyridine-3-sulfonamides, the mechanism of inhibition targets the zinc ion within the enzyme's active site. The sulfonamide group binds to the Zn2+ cation in its anionic form (SO2NH−), displacing the zinc-bound water molecule or hydroxide (B78521) ion. This interaction disrupts the enzyme's catalytic activity, which is the reversible hydration of carbon dioxide. Molecular docking studies have further shown that different substitutions on the pyridine ring can lead to selective interactions with either the hydrophilic or lipophilic halves of the active site, influencing the isoform selectivity of the inhibitor.
Other Enzyme Systems
While research on this compound is limited, studies on the closely related constitutional isomers, 4-substituted pyridine-3-sulfonamides, have demonstrated significant inhibitory activity against another important class of enzymes: human carbonic anhydrases (hCAs). These metalloenzymes are involved in numerous physiological processes, and certain isoforms are associated with cancer.
A series of 4-substituted pyridine-3-sulfonamides were evaluated for their inhibitory action against four human isoforms: hCA I, hCA II, hCA IX, and hCA XII. The compounds displayed a wide range of inhibitory potencies, with some derivatives showing K-I (inhibition constant) values in the nanomolar range. Notably, specific compounds exhibited significant selectivity for the cancer-associated isoforms (hCA IX and XII) over the more ubiquitous cytosolic isoforms (hCA I and II). For example, one compound demonstrated a 5.9-fold selectivity for hCA IX over hCA II, while another showed a 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII.
Table 2: Inhibitory Activity (K-I) of Representative 4-Substituted Pyridine-3-Sulfonamides Against hCA Isoforms
| Target Isoform | Inhibition Constant (K-I) Range | Role |
|---|---|---|
| hCA II | Reaching 271 nM | Ubiquitous, cytosolic |
| hCA IX | Reaching 137 nM | Cancer-associated, transmembrane |
| hCA XII | Reaching 91 nM | Cancer-associated, transmembrane |
Data sourced from studies on 4-substituted pyridine-3-sulfonamides.
Applications in Chemical Research and Drug Discovery Scaffold and Methodological Focus
Development as a Chemical Scaffold for Compound Libraries
The concept of a "chemical scaffold" is central to modern drug discovery, referring to a core molecular structure to which various functional groups can be appended to create a collection of related compounds, known as a compound library. The 3-bromopyridine-4-sulfonamide structure is well-suited for this role due to the distinct reactivity of its components.
The pyridine (B92270) ring itself is considered a "privileged scaffold" in medicinal chemistry, as this motif is present in a wide array of biologically active compounds and approved drugs. rsc.org Its ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a bioisostere for a benzene ring makes it a desirable core for new therapeutic agents. rsc.org
The this compound scaffold offers at least two primary points for diversification:
The Sulfonamide Group (-SO₂NH₂): The nitrogen atom of the sulfonamide can be readily alkylated or acylated, allowing for the introduction of a wide variety of substituents. This functional group is a cornerstone of medicinal chemistry, found in numerous drugs, and its derivatives are known to exhibit a broad range of biological activities. nih.gov
The Bromo Group (-Br): The bromine atom at the 3-position of the pyridine ring is a versatile handle for modern cross-coupling reactions. Techniques such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of diverse aryl, alkyl, and other functional groups. chempanda.com
This dual functionality allows for the systematic creation of a library of analogues where different groups are explored at each position to probe the structure-activity relationship (SAR) of a particular biological target.
Table 1: Potential Diversification Points of the this compound Scaffold
| Diversification Point | Position | Potential Reactions | Examples of R-Groups to Introduce |
|---|---|---|---|
| Sulfonamide (N-H) | 4 | N-Alkylation, N-Arylation, Acylation | Alkyl chains, (hetero)aryl rings, amides |
Scaffold Hopping and Molecular Hybridization Strategies
Scaffold hopping is a drug design strategy aimed at identifying new molecular cores that can mimic the biological activity of a known active compound while offering improved properties such as potency, selectivity, or pharmacokinetics. The this compound core can be utilized in scaffold hopping endeavors by replacing a known active core while maintaining the spatial arrangement of key pharmacophoric features. For instance, a phenylsulfonamide core in an existing inhibitor could potentially be "hopped" to a pyridine-sulfonamide core to explore new intellectual property space and modulate properties like solubility and metabolic stability.
Molecular hybridization involves combining two or more pharmacophores (structural fragments from known active molecules) into a single new molecule. This approach aims to create a hybrid compound with a dual or enhanced mode of action. The this compound structure is an excellent starting point for hybridization. For example, a research program could synthesize hybrids where a known biologically active moiety is attached at the 3-position (via cross-coupling at the bromine) while another pharmacophore is appended to the sulfonamide nitrogen. This strategy has been successfully used to create novel multi-target agents, for instance, by linking carbonic anhydrase inhibitors to other therapeutic classes. mdpi.com
Pharmacophore Modeling and Design
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound structure contains several key pharmacophoric features:
Hydrogen Bond Donor: The N-H of the sulfonamide group.
Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring.
Aromatic Ring: The pyridine core itself, which can engage in hydrophobic and pi-stacking interactions.
In drug design, this scaffold can be used to match a pre-defined pharmacophore model. Computational models can guide the selection of appropriate substituents to be added at the bromo and sulfonamide positions to optimize the molecule's fit within a target's binding site. For example, if a pharmacophore model requires a hydrogen bond donor at one point and a hydrophobic aromatic group at another, this compound provides a rigid framework to position these features correctly through targeted synthesis. Pyridine-based N-sulfonamides have been designed and synthesized based on these principles to yield compounds with antimicrobial and antiviral characteristics. acs.org
Role as an Intermediate in Synthesis of Complex Molecules
Beyond its direct use as a scaffold, this compound is a valuable intermediate for the synthesis of more complex, multi-ring systems. Bromopyridines are widely used starting materials in organic synthesis. chempanda.comwikipedia.org The bromine atom can be converted into an organometallic reagent (e.g., via lithium-halogen exchange) or participate directly in a vast number of transition-metal-catalyzed cross-coupling reactions.
This reactivity allows chemists to use this compound as a foundational building block. For instance, a Suzuki coupling could be performed to attach a boronic acid derivative, followed by a reaction at the sulfonamide. Subsequently, the pyridine nitrogen could be involved in a cyclization reaction to form a fused heterocyclic system, a common motif in many pharmaceuticals. The strategic placement of the bromo and sulfonamide groups allows for sequential and controlled chemical transformations, enabling the efficient construction of intricate molecular architectures.
Table 2: Key Synthetic Transformations Utilizing the 3-Bromopyridine (B30812) Moiety
| Reaction Type | Reagent/Catalyst | Product Type |
|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acid/ester | 3-Aryl/vinyl-pyridine-4-sulfonamide |
| Buchwald-Hartwig Amination | Pd catalyst, amine | 3-Amino-pyridine-4-sulfonamide derivatives |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | 3-Alkynyl-pyridine-4-sulfonamide |
| Heck Reaction | Pd catalyst, alkene | 3-Alkenyl-pyridine-4-sulfonamide |
Use in Combinatorial Chemistry and High-Throughput Screening Initiatives
Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules. nih.gov These "libraries" of compounds are then tested for biological activity using high-throughput screening (HTS), a process that allows for the rapid testing of thousands of compounds against a biological target. nih.gov
The this compound scaffold is highly amenable to the principles of combinatorial chemistry, particularly for solid-phase organic synthesis. The scaffold can be anchored to a solid support (resin), allowing for the sequential addition of building blocks in a controlled manner. For example, a linker could be attached at the 3-position after displacing the bromine, or the sulfonamide nitrogen could be used as the point of attachment. Once anchored, a diverse set of reactants can be added to the free functional group (the sulfonamide or the bromo position, respectively). The use of solid-phase synthesis simplifies the purification process, as excess reagents can be washed away, making it ideal for automated, high-throughput library production. The resulting library of pyridine sulfonamide derivatives can then be cleaved from the resin and screened for potential drug leads. The use of bromopyridine scaffolds for the solid-phase synthesis of compound libraries has been demonstrated as a viable strategy for generating molecular diversity. researchgate.netacs.org
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of sulfonamides and functionalized pyridines is a cornerstone of medicinal chemistry. However, traditional methods often rely on harsh reagents and organic solvents. Future research should focus on developing greener, more efficient synthetic pathways for 3-Bromopyridine-4-sulfonamide and its analogs.
Key research avenues include:
Green Solvents: Exploring the use of sustainable solvents like water or deep eutectic solvents to replace conventional volatile organic compounds. Recent studies have demonstrated the successful synthesis of sulfonamides in water, with products often collected by simple filtration. researchgate.net
Alternative Reagents: Investigating alternatives to highly reactive sulfur sources like sulfonyl chlorides. The use of stable, commercial sodium sulfinate as a sulfur source represents a promising, milder approach. researchgate.net Another eco-friendly strategy involves the oxidative chlorination of thiols to generate sulfonyl chlorides in situ, which then react with amines to form sulfonamides. rsc.orgresearchgate.net
Mechanochemistry: Employing solvent-free mechanochemical approaches, such as ball milling, can reduce waste and energy consumption. A one-pot, double-step mechanosynthesis using solid sodium hypochlorite has been shown to be an effective, environmentally friendly process for producing sulfonamides. rsc.org
Novel Catalysis: The use of innovative catalysts, such as quinoline-based dendrimer-like ionic liquids, has been shown to facilitate the synthesis of pyridines containing a sulfonamide moiety under mild, solvent-free conditions. rsc.orgscispace.comresearchgate.net
Table 1: Comparison of Synthetic Approaches for Sulfonamides
| Feature | Traditional Methods | Sustainable Future Methods |
|---|---|---|
| Solvents | Dichloromethane, DMF, DMSO | Water, Ethanol (B145695), Deep Eutectic Solvents |
| Sulfur Source | Sulfonyl chlorides, Chlorosulfonic acid | Sodium sulfinate, In-situ generated sulfonyl chlorides from thiols |
| Process | Multi-step, requires purification via chromatography | One-pot reactions, solvent-free mechanosynthesis, simple filtration |
| Byproducts | Often toxic and difficult to remove | Minimal and less toxic byproducts |
| Energy Use | Often requires heating and reflux | Can proceed at room temperature or with minimal energy input (milling) |
Rational Design of Derivatives for Enhanced Target Selectivity
The this compound scaffold offers multiple points for chemical modification to improve potency and selectivity for specific biological targets. Rational drug design strategies, guided by structure-activity relationship (SAR) studies, are essential for developing optimized derivatives. researchgate.netopenaccesspub.org
Future design strategies could focus on:
Modification of the Pyridine (B92270) Ring: Introducing substituents on the pyridine ring can modulate the compound's electronic properties, solubility, and interactions with target proteins.
Substitution of the Bromo Group: Replacing the bromine atom with other functional groups via cross-coupling reactions can explore new binding interactions within a target's active site.
Derivatization of the Sulfonamide Moiety: The sulfonamide group is a critical pharmacophore. N-substitution can alter hydrogen bonding patterns and steric interactions, which can be exploited to achieve selectivity between different enzyme isoforms, such as in the design of specific COX-2 or carbonic anhydrase inhibitors. nih.govacs.org
Table 2: Potential Modifications for Rational Derivative Design
| Modification Site | Potential Substituents | Desired Outcome |
|---|---|---|
| Pyridine Ring | Alkyl, alkoxy, amino groups | Improved solubility, altered pKa, new hydrogen bonding interactions |
| C3-Position (Bromo) | Aryl, heteroaryl, cyano groups | Enhanced hydrophobic interactions, π-stacking, improved target binding |
| Sulfonamide Nitrogen | Alkyl chains, aromatic rings, heterocyclic systems | Modulated target selectivity, improved pharmacokinetic properties |
A hybridization strategy, combining the pyridine-sulfonamide core with other pharmacophores, could also yield novel compounds with unique biological activity profiles. nih.gov
Advanced Structural Biology Investigations (e.g., co-crystal structures with novel targets)
A fundamental understanding of how a molecule interacts with its biological target at the atomic level is crucial for rational drug design. While over a thousand co-crystal structures of sulfonamide-containing ligands are available in the Protein Data Bank (PDB), detailed structural information on 3-bromopyridine (B30812) derivatives is less common. acs.org
Future research should prioritize:
X-ray Crystallography: Obtaining high-resolution co-crystal structures of this compound or its optimized derivatives bound to novel protein targets is a primary goal. nih.govresearchgate.net Such structures would reveal the precise binding mode, including key hydrogen bonds and hydrophobic interactions, as demonstrated in studies of sulfonamides binding to targets like human carbonic anhydrase I and FKBP12. nih.govrcsb.org
Cryo-Electron Microscopy (Cryo-EM): For large or complex protein targets that are difficult to crystallize, Cryo-EM can provide invaluable structural insights into the ligand-protein complex.
Computational Modeling: In conjunction with experimental data, molecular docking can predict binding poses and guide the design of derivatives with improved affinity and selectivity. nih.gov These models help rationalize SAR data and prioritize compounds for synthesis. acs.org
These investigations will illuminate the interaction potential of the scaffold and enable the structure-based design of next-generation inhibitors. nih.gov
Deeper Exploration of Unconventional Biological Targets
While sulfonamides are historically known as antimicrobial agents that target dihydropteroate synthase (DHPS), their biological activity is far broader. nih.gov The pyridine-sulfonamide scaffold has been successfully employed in drugs targeting a range of diseases.
Unexplored avenues for this compound could include:
Enzyme Inhibition: Beyond DHPS, sulfonamides are potent inhibitors of carbonic anhydrases (implicated in glaucoma and cancer), cyclooxygenase-2 (COX-2) enzymes (inflammation), and various kinases. nih.govtandfonline.comresearchgate.net Screening derivatives against panels of these enzymes could uncover novel therapeutic applications.
Anticancer Activity: Pyridine and sulfonamide moieties are present in numerous anticancer agents. nih.gov Derivatives could be evaluated for antiproliferative activity against various cancer cell lines. nih.gov
Antidiabetic Agents: Certain pyridine-based sulfonamides have shown potential as antidiabetic agents through mechanisms like α-amylase inhibition. eurjchem.comrsc.org
Antiviral and Antifungal Properties: The functional groups present in this compound suggest potential for broad-spectrum antimicrobial activity beyond bacteria. acs.org
Exploring these unconventional targets could reposition this chemical class into new therapeutic areas, addressing unmet medical needs.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the accuracy of predictions. nih.govbpasjournals.com These computational tools can be powerfully applied to the this compound scaffold.
Future applications include:
Predictive Modeling: Developing ML models to forecast the bioactivity, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) profiles of novel derivatives. nih.gov Such models can be trained on existing data for sulfonamides and pyridines to screen virtual libraries before committing to costly synthesis. nih.govdigitellinc.com
Quantitative Structure-Activity Relationship (QSAR): Using ML algorithms like support vector regression to build robust QSAR models. nih.gov These models can identify the key chemical substructures that correlate with inhibitory activity against a specific target, providing critical insights for drug design.
Virtual Screening: Employing AI-powered virtual screening to rapidly assess vast chemical libraries for compounds that are likely to bind to a target of interest. actascientific.com
De Novo Drug Design: Utilizing generative AI models to design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high binding affinity and low predicted toxicity. actascientific.com
These data-driven approaches can significantly reduce the experimental burden and increase the success rate of discovering potent and selective drug candidates. nih.gov
Expansion into New Areas of Material Science or Catalysis
The utility of the this compound structure may extend beyond medicinal chemistry. The unique electronic and coordination properties of the pyridine ring open possibilities in material science and catalysis.
Potential future research in these areas includes:
Ligand for Organometallic Compounds: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with metal ions. This property could be exploited to create novel metal-organic frameworks (MOFs) or other functional nanomaterials with unique catalytic, electronic, or gas-storage properties. nih.gov
Development of Novel Catalysts: The compound itself or its derivatives could serve as a scaffold for developing new organocatalysts. The combination of the electron-withdrawing sulfonamide group and the versatile pyridine ring may enable unique catalytic activities.
Functional Materials: Pyridine derivatives are used in the development of various functional materials. nih.gov The specific substitution pattern of this compound could be leveraged to create materials with tailored optical or electronic properties for use in sensors or other advanced applications.
While speculative, these avenues represent a significant opportunity to expand the application of this chemical scaffold into new and exciting areas of chemical science.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromopyridine-4-sulfonamide, and how can purity be validated?
- Methodology :
- Bromination : Start with pyridine derivatives and introduce bromine at the 3-position using reagents like N-bromosuccinimide (NBS) under mild conditions (acetonitrile solvent, room temperature) to ensure regioselectivity .
- Sulfonamide Formation : React 3-bromopyridine with sulfonating agents (e.g., sulfonyl chlorides) in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group at the 4-position .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high purity.
- Validation : Confirm purity via 1H/13C NMR (peak assignments for bromine and sulfonamide groups) and HPLC (≥95% purity threshold) .
Q. What safety protocols are critical for handling this compound in the lab?
- Precautions :
- Wear PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact .
- Store in a cool, dry place away from oxidizers.
- Emergency Measures :
- Inhalation : Move to fresh air; seek medical attention if breathing difficulty occurs.
- Skin/Eye Contact : Rinse with water for 15 minutes; consult a physician .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound at the 4-position be addressed?
- Strategies :
- Directing Groups : Use temporary protecting groups (e.g., Boc) to block competing reaction sites during sulfonamide introduction .
- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd/Cu) to enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) at the 4-position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) can stabilize intermediates and improve regioselectivity .
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- Techniques :
- X-ray Crystallography : Determine exact molecular geometry and confirm sulfonamide orientation .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra, especially for aromatic protons .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and detect trace impurities .
Q. How should researchers address contradictory data in reaction yields during sulfonamide group optimization?
- Approach :
- Control Experiments : Isolate intermediates to identify side reactions (e.g., over-bromination or hydrolysis) .
- Parameter Screening : Test temperature, solvent, and stoichiometry variations (e.g., sulfonyl chloride excess from 1.2–2.0 eq.) to optimize yields .
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps .
Q. What role does this compound play in medicinal chemistry research?
- Applications :
- Enzyme Inhibition : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibitors; bromine enhances lipophilicity for membrane penetration .
- Pharmacophore Development : Structural analogs are explored for anti-microbial or anti-cancer activity via target-specific modifications (e.g., introducing fluorinated groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
